molecular formula C7H5BrN2O B1532206 4-Bromo-1H-indazol-6-ol CAS No. 885518-75-2

4-Bromo-1H-indazol-6-ol

Cat. No.: B1532206
CAS No.: 885518-75-2
M. Wt: 213.03 g/mol
InChI Key: AIEDVJFAFWXQQN-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazol-6-ol is a heterocyclic compound that features a bromine atom at the fourth position and a hydroxyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine, which leads to the formation of 4-bromo-1H-indazole . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indazol-6-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are often used.

Major Products:

    Substitution Products: Various substituted indazoles.

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Reduction Products: Reduced forms of the indazole derivatives.

Comparison with Similar Compounds

  • 4-Fluoro-1H-indazol-6-ol
  • 4-Chloro-1H-indazol-6-ol
  • 4-Iodo-1H-indazol-6-ol

Comparison: 4-Bromo-1H-indazol-6-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its fluoro, chloro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEDVJFAFWXQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646153
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-75-2
Record name 4-Bromo-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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